N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the piperazine intermediate with 2,4-dimethylphenyl isocyanate.
Attachment of the 3-fluorobenzyl group: The final step involves the reaction of the intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-benzyl-1-piperazinecarboxamide: Lacks the fluorine atom, which may affect its pharmacological properties.
N-(2,4-dimethylphenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-6-7-19(16(2)12-15)22-20(25)24-10-8-23(9-11-24)14-17-4-3-5-18(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDWCMAOWRMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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